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Molecular Biology and Pathogenesis

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for normal hematopoiesis, typically

expressed on hematopoietic stem and progenitor cells [1] [2]. The FLT3-ITD (Internal Tandem

Duplication) mutation is an in-frame duplication within the juxtamembrane (JM) domain, which disrupts

its auto-inhibitory function [1] [3]. This results in:

Ligand-independent, constitutive activation of the receptor [4] [1].
Aberrant activation of downstream signaling pathways such as STAT5, MAPK/ERK, and

PI3K/AKT, which promote cell survival, proliferation, and inhibit apoptosis [1] [2] [3]. STAT5 activation
is particularly characteristic of FLT3-ITD (as opposed to TKD mutations) and leads to upregulation of

anti-apoptotic proteins like BCL-X and PIM1 [1] [2].

FLT3-ITD is considered a "class I" mutation that provides a proliferative advantage, and often cooperates

with "class II" mutations (like those in NPM1 or CEBPA) that impair differentiation, together driving

leukemogenesis [1]. The following diagram illustrates the core signaling consequences of the FLT3-ITD

mutation.
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Simplified FLT3-ITD signaling pathway showing transition from regulated wild-type activation to

constitutive mutant signaling driving oncogenesis.

Epidemiology and Prognostic Impact

FLT3-ITD is one of the most common mutations in AML, detected in approximately 20-25% of patients

with newly diagnosed de novo AML [1] [5] [3]. Its presence is a well-established marker of adverse

prognosis, associated with increased relapse rates and reduced overall survival [4] [6] [1].

The prognostic impact is not uniform and is refined by several key biomarkers, summarized in the table

below.
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Prognostic
Factor

Impact on Prognosis Key Details

FLT3-ITD
Allelic Ratio
(AR)

High AR (>0.5) confers worse
prognosis [5] [3].

AR is the ratio of mutant to wild-type alleles;

higher mutant load correlates with more
aggressive disease [3].

Co-mutation
with NPM1

Modifies risk; NPM1mut/FLT3-
ITDlow may have better outcomes

than NPM1wt/FLT3-ITD [6] [3].

This combination is common. Modern risk
stratification (ELN 2025) uses AR and

NPM1 status to classify risk [7] [3].

Mutation
Length

Lacks clear prognostic value [5]. Studies have not consistently linked ITD

length (e.g., using 39 bp or 70 bp
thresholds) to survival outcomes [5].

Insertion Site
(IS)

Potential impact, but requires
validation [3].

Insertions in the Tyrosine Kinase Domain-1
(TKD1) may be associated with poorer

outcomes, but this is less validated than AR
[3].

Laboratory Detection and Monitoring

Accurate detection and monitoring of FLT3-ITD are essential for diagnosis and treatment decisions. At a

minimum, testing is mandatory at diagnosis [1] [3]. Due to clonal evolution, repeat testing at relapse is

highly recommended, as FLT3 mutation status can change (gained or lost) in a significant subset of patients

[3] [8].

Method Primary Use Key Technical Details

Polymerase Chain
Reaction (PCR) with
Fragment Analysis

Primary diagnostic method;
detects ITD presence and
size, calculates AR [5].

DNA is extracted from bone marrow or blood.

PCR amplifies exon 14. ITDs appear as larger
fragments on capillary electrophoresis. AR =

(mutant peak area / wild-type peak area) [5].
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Method Primary Use Key Technical Details

Next-Generation
Sequencing (NGS)

Comprehensive profiling;
detects ITD, TKD, and other

co-mutations simultaneously
[5].

Panels of 40+ genes are common. Requires
careful bioinformatics for ITD detection.

Provides variant allele frequency (VAF) [6] [5].

Measurable
Residual Disease
(MRD) Monitoring

Emerging application for
predicting relapse [9].

Quantitative PCR (qPCR) or error-corrected
NGS can track specific ITD clones over time

with high sensitivity, though standardized
methods are still under evaluation [9].

Clinical Management and Therapeutics

The standard of care for FLT3-ITD mutated AML involves integrating targeted FLT3 inhibitors (FLT3i) with

chemotherapy and transplantation.

First-Line Treatment: For fit patients, the type I inhibitor midostaurin is combined with intensive

"7+3" induction chemotherapy and consolidated with high-dose cytarabine, followed by maintenance
midostaurin. This regimen, based on the RATIFY trial, has shown improved overall survival [7] [3].

More recently, the type II inhibitor quizartinib has also been approved for use in the first-line setting
in combination with chemotherapy [7].

Treatment of Relapsed/Refractory (R/R) Disease: Gilteritinib, a potent, type I FLT3i, is the
standard of care for R/R FLT3mut AML as monotherapy [7] [3]. It has demonstrated superior

response rates and overall survival compared to salvage chemotherapy [7].
Role of Transplantation: Allogeneic hematopoietic cell transplantation (HCT) in first complete

remission (CR1) is generally recommended for eligible patients with FLT3-ITD AML to reduce relapse
risk [7] [3]. The use of FLT3 inhibitors like gilteritinib as maintenance therapy post-transplant is an

area of active research and has shown promise in trials like the MORPHO study [7].

Resistance Mechanisms and Emerging Strategies

Despite these advances, resistance to FLT3 inhibitors remains a major challenge. Mechanisms can be on-

target (secondary mutations in FLT3 itself) or off-target (activation of parallel survival pathways) [2] [3]

[10].
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On-Target Resistance: The most common on-target resistance mechanism involves point mutations

in the tyrosine kinase domain (TKD), such as FLT3-F691L, which confers resistance to type II
inhibitors like quizartinib, and FLT3-D835V, which can cause resistance to certain type I inhibitors [2]

[3].
Off-Target Resistance: Activation of bypass signaling pathways, such as RAS/MAPK or Akt/mTOR,

can sustain leukemic cell survival independent of FLT3 signaling [3] [10].
Emerging Therapeutic Approaches:

Novel FLT3 Inhibitors: Next-generation inhibitors (e.g., FF-10101) are designed to overcome
common resistance mutations [6].

Combination Therapies: Strategies combining FLT3i with other agents like venetoclax (BCL-2
inhibitor) or hypomethylating agents are being actively investigated to enhance efficacy and

circumvent resistance [7] [3].
Targeting Downstream Dependencies: Emerging research identifies RSK1 (RPS6KA1) as a

critical dependency in FLT3-ITD AML, with a novel bi-directional regulatory relationship with
FLT3. Inhibitors like PMD-026 target RSK1 and suppress FLT3 phosphorylation through a

distinct mechanism, representing a promising new strategy [10].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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